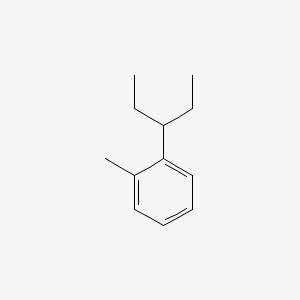
1-Methyl-2-(1-ethylpropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(1-ethylpropyl)benzene, also known by its IUPAC name, is a derivative of benzene with the molecular formula C12H18. This compound is characterized by the presence of a methyl group and an ethylpropyl group attached to the benzene ring. It has a molecular weight of 162.2713 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(1-ethylpropyl)benzene can be synthesized through various organic reactions. One common method involves the alkylation of toluene (methylbenzene) with 1-bromo-2-ethylpropane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes. For instance, Friedel-Crafts alkylation using aluminum chloride as a catalyst can be employed to achieve high yields. The reaction is carried out in a controlled environment to optimize the reaction rate and product purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-(1-ethylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alkane derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes halogenation, nitration, or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), Nitric acid (HNO3), Sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alkanes
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Applications De Recherche Scientifique
1-Methyl-2-(1-ethylpropyl)benzene finds applications in various scientific fields:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in chemical reactions.
Biology: Employed in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an additive in lubricants.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(1-ethylpropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. For instance, its structural features allow it to participate in electrophilic aromatic substitution reactions, influencing the activity of enzymes involved in metabolic processes .
Comparaison Avec Des Composés Similaires
- 1-Methyl-2-propylbenzene
- 1-Ethyl-2-methylbenzene
- 1-Methyl-3-ethylbenzene
Comparison: 1-Methyl-2-(1-ethylpropyl)benzene is unique due to the specific positioning of its substituents on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, such as boiling point and reactivity, compared to its similar compounds. For example, the presence of the ethylpropyl group can influence the compound’s solubility and interaction with other molecules .
Propriétés
Numéro CAS |
54410-74-1 |
|---|---|
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
1-methyl-2-pentan-3-ylbenzene |
InChI |
InChI=1S/C12H18/c1-4-11(5-2)12-9-7-6-8-10(12)3/h6-9,11H,4-5H2,1-3H3 |
Clé InChI |
RSYOCAYWOFBYSO-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















